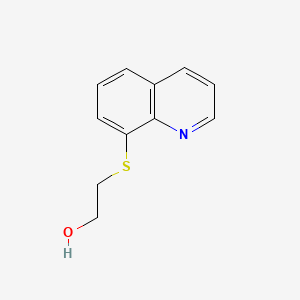

Ethanol, 2-(8-quinolylthio)-

Beschreibung

Its structure comprises an ethanol backbone with a sulfur atom bridging the hydroxyl group and the 8-position of a quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, corrosion inhibition, and material science due to their aromaticity, electron-rich environment, and ability to coordinate metals . The thioether linkage (-S-) in this compound may enhance its stability and reactivity compared to oxygen or nitrogen analogs, making it a candidate for enzyme inhibition and surface-active applications .

Eigenschaften

CAS-Nummer |

7545-91-7 |

|---|---|

Molekularformel |

C11H11NOS |

Molekulargewicht |

205.28 g/mol |

IUPAC-Name |

2-quinolin-8-ylsulfanylethanol |

InChI |

InChI=1S/C11H11NOS/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2 |

InChI-Schlüssel |

KMGAMTBRYJXNOT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)SCCO)N=CC=C2 |

Kanonische SMILES |

C1=CC2=C(C(=C1)SCCO)N=CC=C2 |

Andere CAS-Nummern |

7545-91-7 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group exhibits moderate nucleophilicity, enabling reactions with electrophiles or participation in transition metal-catalyzed cross-couplings:

-

Liebeskind–Srogl Cross-Coupling :

In Pd-catalyzed reactions, the thioether group acts as a leaving group, facilitating coupling with arylboronic acids. For example, analogous quinolinyl-thioether derivatives undergo cross-coupling to form biaryl structures under Pd catalysis (e.g., PdDppfCl₂) at 80–100°C, yielding products in 39–89% efficiency . -

Reaction with C-Nucleophiles :

The sulfur atom undergoes nucleophilic attack by carbanions (e.g., phenylacetonitrile), forming sulfides. Steric effects from the quinoline ring direct selectivity toward sulfur rather than carbon electrophilicity .

Oxidation Reactions

The thioether and ethanol groups are susceptible to oxidation:

-

Thioether Oxidation :

Treatment with H₂O₂ or peracids oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-). The ethanol group may concurrently oxidize to a ketone under strong conditions (e.g., K₂Cr₂O₇) . -

Ethanol Oxidation :

Secondary alcohols like the ethanol group in this compound are resistant to mild oxidants but form ketones with strong agents (e.g., CrO₃) .

Dehydration and Etherification

The ethanol group can undergo acid-catalyzed dehydration or etherification:

-

Dehydration to Alkene :

In the presence of H₂SO₄ or TsOH, the hydroxyl group is eliminated, forming a vinyl sulfide. This reaction competes with etherification . -

Ether Formation :

With excess ethanol under mild acidic conditions, intermolecular dehydration yields dialkyl ethers .

Coordination with Metal Complexes

The quinoline nitrogen and thioether sulfur serve as ligands for metal coordination:

-

Cu(II) Complexation :

Analogous thioether-quinoline compounds form stable complexes with Cu(II), influencing redox activity. For example, Cu(II)-quinoline-thioether complexes catalyze H₂O₂ activation .

Functionalization via Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

-

Pd-Catalyzed Coupling :

Microwave conditions (e.g., Pd(OAc)₂, 1,10-phenanthroline) reduce reaction times from hours to minutes while maintaining yields (e.g., 49% for 4a ) .

Biological Activity and Protein Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are notable:

Vergleich Mit ähnlichen Verbindungen

Thioether-Linked Ethanol Derivatives

Key Differences :

- Simpler thioethers like Ethanol, 2-(ethylthio) lack aromatic systems, resulting in lower molecular weight and reduced capacity for targeted interactions .

Amino and Alkoxy Ethanol Derivatives

Key Differences :

- Amino groups (e.g., in Ethanol, 2-(methylamino)) confer basicity and hydrogen-bonding capacity, whereas thioethers (e.g., Ethanol, 2-(8-quinolylthio)-) exhibit higher hydrophobicity and metal-binding affinity .

Chemical Reactivity

- Oxidation: Thioethers in Ethanol, 2-(8-quinolylthio)- can oxidize to sulfoxides or sulfones, whereas amino derivatives (e.g., Ethanol, 2-(methylamino)) may undergo N-alkylation or oxidation to nitroxides .

- Metal Coordination: The quinoline-thioether group enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), a property absent in aliphatic analogs like Ethanol, 2-(ethylthio) .

Enzyme Inhibition

- Comparison with 2-(2-Thienyl)ethanol: Thiophene derivatives show moderate inhibition of mushroom tyrosinase (20–40% at 1 mM), while quinoline-thioethers may achieve higher potency due to stronger π-π interactions .

Corrosion Inhibition

- Ethanol, 2-(8-quinolylthio)-: Quinoline’s aromaticity and sulfur’s electron-donating capacity make it effective in adsorbing onto metal surfaces, preventing oxidation (as proposed in ) .

- Comparison with Aliphatic Thioethers: Ethanol, 2-(ethylthio) shows weaker adsorption due to lack of planar structure, reducing corrosion inhibition efficiency .

Physical Properties and Stability

Key Insight: The quinoline-thioether group drastically reduces water solubility compared to methoxy or amino derivatives, necessitating organic solvents for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.